

# Rislenemdaz: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Rislenemdaz** (also known as CERC-301 and MK-0657) is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This targeted mechanism of action has positioned **Rislenemdaz** as a candidate for the treatment of major depressive disorder (MDD), particularly in cases resistant to other therapies.[1] Understanding the pharmacokinetic profile and oral bioavailability of **Rislenemdaz** is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of **Rislenemdaz**, its active metabolite, and the experimental methodologies employed in key studies.

#### **Pharmacokinetic Profile**

The pharmacokinetic properties of **Rislenemdaz** have been characterized in both preclinical species and humans. The compound is noted for its rapid absorption and dose-proportional exposure.

#### **Preclinical Pharmacokinetics**

Studies in rats, dogs, and rhesus monkeys have established the foundational pharmacokinetic profile of **Rislenemdaz**.



| Parameter                      | Rat                        | Dog           | Rhesus Monkey |
|--------------------------------|----------------------------|---------------|---------------|
| Plasma Protein<br>Binding (%)  | 89.6                       | 97.2          | 96.9          |
| Mean Cmax (10<br>mg/kg, oral)  | ~4 µmol/L (1433<br>ng/mL)  | Not Available | Not Available |
| Mean Cmax (30<br>mg/kg, oral)  | ~14 μmol/L (5018<br>ng/mL) | Not Available | Not Available |
| Mean Cmax (100<br>mg/kg, oral) | ~26 μmol/L (9319<br>ng/mL) | Not Available | Not Available |

Data sourced from Garner et al. (2015)[2]

#### **Human Pharmacokinetics**

A first-in-human study in healthy male subjects revealed a predictable and favorable pharmacokinetic profile for **Rislenemdaz**.

| Parameter                            | Value                      |  |
|--------------------------------------|----------------------------|--|
| Time to Maximum Concentration (Tmax) | ~1 hour (fasted)           |  |
| Terminal Elimination Half-life (t½)  | 12 - 17 hours              |  |
| Cmax and AUC                         | Dose-proportional          |  |
| Effect of Food on Tmax               | Delayed by ~1 hour         |  |
| Effect of Food on Cmax               | Decreased by ~56%          |  |
| Effect of Food on AUC                | Not significantly affected |  |
| Plasma Protein Binding (%)           | 97.7                       |  |

Data sourced from Garner et al. (2015)[3]

#### **Active Metabolite**



**Rislenemdaz** is known to have an active metabolite.[1] This metabolite is reported to have a longer half-life of 21-26 hours, compared to the 12-17 hours of the parent compound.

### **Oral Bioavailability**

Preclinical studies have indicated that **Rislenemdaz** is "very orally bioavailable". While specific quantitative data on the percentage of oral bioavailability is not readily available in the public domain, the dose-proportionality of AUC observed in the first-in-human study suggests consistent absorption across the tested dose range.

### **Experimental Protocols**

The following outlines the methodologies used in key pharmacokinetic and pharmacodynamic studies of **Rislenemdaz**.

#### **Radioligand Binding Assays**

To determine the binding affinity of **Rislenemdaz** for the NMDA-GluN2B receptor, radioligand binding assays were conducted using human NMDA-GluN1a/GluN2B receptors expressed in L(tk-) cells and brain tissue homogenates from various species (rat, dog, rhesus monkey, human). The affinity was determined by the ability of **Rislenemdaz** to displace a radiolabeled ligand specifically binding to the GluN2B subunit.

#### In Vivo and Ex Vivo Receptor Occupancy Studies

Receptor occupancy (RO) studies were performed in rats, dogs, and rhesus monkeys to correlate plasma concentrations of **Rislenemdaz** with the extent of GluN2B receptor binding in the brain. These studies involved administering **Rislenemdaz** and subsequently measuring the amount of drug bound to the receptors in brain tissue, often using a radiolabeled tracer.

#### First-in-Human Clinical Trial

The first-in-human study was a randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study in healthy male volunteers. The study assessed the safety, tolerability, and pharmacokinetics of **Rislenemdaz**. Blood samples were collected at various time points after oral administration to determine the plasma concentrations of **Rislenemdaz** and its metabolites using validated analytical methods. The effect of food on the pharmacokinetics of **Rislenemdaz** was also evaluated in a dedicated cohort.



## Visualizations Signaling Pathway of Rislenemdaz



Click to download full resolution via product page

Caption: **Rislenemdaz** antagonizes the GluN2B subunit of the NMDA receptor, blocking glutamate-mediated calcium influx.

## **Experimental Workflow for a Typical Pharmacokinetic Study**





Click to download full resolution via product page



Caption: A typical workflow for a pharmacokinetic study, from drug administration to data analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rislenemdaz Wikipedia [en.wikipedia.org]
- 2. RISLENEMDAZ | CAS 808732-98-1 (free base); | Rislenemdaz (MK-0657) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 3. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rislenemdaz: A Deep Dive into its Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10776263#rislenemdaz-pharmacokinetics-and-oral-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com